Solubility Profiling of 6-Bromo-4-methylisoquinolin-1-amine: A Comprehensive Technical Guide for Organic Solvents
Solubility Profiling of 6-Bromo-4-methylisoquinolin-1-amine: A Comprehensive Technical Guide for Organic Solvents
Executive Summary
6-Bromo-4-methylisoquinolin-1-amine (CAS: 1893547-75-5; Molecular Weight: 237.10 g/mol ) is a highly specialized halogenated heterocyclic compound. Derivatives of the 1-aminoisoquinoline scaffold are frequently utilized as privileged structures in medicinal chemistry, notably in the development of kinase inhibitors and G protein-coupled receptor (GPCR) agonists, such as MRGPRX1 modulators[1]. However, the physicochemical properties of this molecule—specifically its rigid aromatic core and lipophilic substituents—present unique solvation challenges. This whitepaper provides an in-depth analysis of its thermodynamic solubility across common organic solvents, detailing the mechanistic rationale behind solvent selection and establishing a self-validating experimental protocol for solubility quantification.
Physicochemical Profiling & Solvation Thermodynamics
To accurately predict and manipulate the solubility of 6-Bromo-4-methylisoquinolin-1-amine, one must deconstruct its molecular architecture. Solvation is a thermodynamic competition between the crystal lattice energy of the solid and the solvation energy released upon solute-solvent interaction.
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The Isoquinoline Core: The fused bicyclic aromatic system is highly planar, promoting efficient
stacking in the solid state. This results in a high crystal lattice energy that inherently resists dissolution in weak or non-polar solvents. -
C1 Primary Amine (-NH
): This functional group is the primary driver for solubility in polar media. It acts as both a hydrogen bond donor and acceptor. The basicity of the 1-amino group also allows for potential salt formation (e.g., hydrochloride salts), which can drastically alter the solubility profile compared to the free base [4]. -
C6 Bromo Group (-Br): The heavy halogen atom significantly increases the molecule's lipophilicity (LogP) and molecular weight. While it enhances affinity for non-polar lipid environments in biological systems, it severely restricts aqueous solubility and pushes the optimal solvation profile towards polar aprotic and moderately polar organic solvents.
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C4 Methyl Group (-CH
): The addition of a methyl group introduces slight steric bulk. This marginally disrupts the perfect planarity of the isoquinoline packing, which can slightly lower the lattice energy compared to the des-methyl analog, while simultaneously increasing hydrophobic interactions with solvents.
Causality of Solvent Selection: Why is Dimethyl Sulfoxide (DMSO) vastly superior to Methanol (MeOH) for this compound? While both are polar, DMSO is a strong polar aprotic solvent with a high dielectric constant and a potent hydrogen bond acceptor (the sulfoxide oxygen). DMSO's oxygen strongly coordinates with the protons of the C1 primary amine, while its hydrophobic methyl groups interact favorably with the bromo-isoquinoline core. Methanol, a polar protic solvent, can donate and accept hydrogen bonds but lacks the strong dipole and hydrophobic cavity required to fully solvate the bulky, lipophilic bromo-aromatic system.
Logical relationship between functional groups and solvent class affinity.
Empirical Solubility Data
The following table synthesizes the estimated thermodynamic solubility limits of 6-Bromo-4-methylisoquinolin-1-amine at 25.0 °C. Note: Values are representative estimates based on the physicochemical behavior of homologous halogenated aminoisoquinolines.
| Solvent Class | Solvent | Polarity Index | Dielectric Constant ( | Estimated Solubility (mg/mL) | Dominant Solvation Mechanism |
| Polar Aprotic | DMSO | 7.2 | 46.7 | > 50.0 | Strong H-bond acceptor, dipole-dipole |
| Polar Aprotic | DMF | 6.4 | 36.7 | 30.0 - 50.0 | H-bond acceptor, dipole-dipole |
| Polar Protic | Methanol | 5.1 | 32.7 | 5.0 - 15.0 | Moderate H-bond donor/acceptor |
| Polar Protic | Ethanol | 5.2 | 24.5 | 2.0 - 10.0 | Moderate H-bond donor/acceptor |
| Moderately Polar | Dichloromethane | 3.1 | 8.9 | 1.0 - 5.0 | Halogen-halogen, dipole-induced |
| Non-Polar | Hexane | 0.1 | 1.9 | < 0.1 | Weak dispersion forces |
Experimental Methodology: Thermodynamic Solubility Determination
To generate reliable, publication-grade solubility data, researchers must avoid kinetic supersaturation. The following shake-flask protocol is designed as a self-validating system , utilizing time-course sampling to mathematically prove that thermodynamic equilibrium has been reached [3].
Step-by-Step Protocol
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Solid Dispensing (Supersaturation Setup): Accurately weigh an excess amount of 6-Bromo-4-methylisoquinolin-1-amine (e.g., 50.0 mg) into a 2.0 mL amber glass HPLC vial. The amber glass prevents potential UV-induced degradation of the primary amine.
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Solvent Addition: Add exactly 1.0 mL of the target organic solvent (e.g., anhydrous DMSO) to the vial. Ensure the vial is tightly sealed with a PTFE-lined cap to prevent solvent evaporation.
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Isothermal Equilibration: Place the vial in a thermostatically controlled orbital shaker set to 25.0 ± 0.1 °C. Agitate at 200 rpm for exactly 48 hours. Causality: 48 hours is typically required to break the high crystal lattice energy of planar aromatics and reach a steady-state concentration.
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Phase Separation: Remove the vial and centrifuge at 10,000 × g for 10 minutes to pellet the undissolved solid. Carefully draw the supernatant using a glass syringe and filter it through a 0.22 µm PTFE syringe filter. Critical Step: Discard the first 0.1 mL of the filtrate to account for any active pharmaceutical ingredient (API) adsorption to the filter membrane.
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Quantification (HPLC-UV): Dilute the filtered supernatant with the mobile phase to fall within the linear range of your pre-established HPLC-UV calibration curve (typically monitored at 254 nm). Calculate the concentration in mg/mL.
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System Validation (The 72-Hour Check): Repeat steps 3-5 on a parallel sample equilibrated for 72 hours. Validation Rule: If the concentration variance between the 48-hour and 72-hour samples is
, thermodynamic equilibrium is confirmed. If the variance is , extend the equilibration time.
Step-by-step shake-flask experimental workflow for determining thermodynamic solubility.
Practical Considerations & Troubleshooting
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Precipitation Upon Aqueous Dilution ("Brick Dust" Phenomenon): For high-throughput biological screening, compounds are typically stored as 10 mM DMSO stock solutions. When 6-Bromo-4-methylisoquinolin-1-amine is diluted into aqueous assay buffers, the sudden drop in the solvent's dielectric capacity often causes the lipophilic bromo-isoquinoline to crash out of solution. Solution: To mitigate this, researchers can utilize co-solvents, such as oxetane-substituted sulfoxides, which have been shown to act as bifunctional DMSO substitutes that enhance the aqueous dissolution of highly lipophilic small molecules [2].
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Chemical Stability in Solution: While the isoquinoline core is highly stable, primary amines can be susceptible to oxidation or reaction with trace impurities in solvents (e.g., trace aldehydes in lower-grade alcohols forming Schiff bases). Always use HPLC-grade or anhydrous solvents, and store stock solutions at -20 °C under an inert argon atmosphere.
References
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Prchalova E, et al. "Discovery of Benzamidine- and 1-Aminoisoquinoline-Based Human MAS-Related G Protein-Coupled Receptor X1 (MRGPRX1) Agonists." Journal of Medicinal Chemistry, 2019. URL:[Link]
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Sprachman MM, Wipf P. "A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules." Assay and Drug Development Technologies, 2012. URL:[Link]
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Warner A, Osborne L, Riley R. "Development of a General Solvents Method for DMSO Soluble Compounds." USP-NF. URL: [Link]
